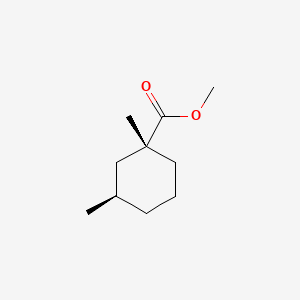
Cyclohexanecarboxylic acid, 1,3-dimethyl-, methyl ester, (1R,3R)-rel-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanecarboxylic acid, 1,3-dimethyl-, methyl ester, (1R,3R)-rel- is an organic compound with the molecular formula C10H18O2. It is a methyl ester derivative of cyclohexanecarboxylic acid, featuring two methyl groups at the 1 and 3 positions on the cyclohexane ring. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxylic acid, 1,3-dimethyl-, methyl ester, (1R,3R)-rel- typically involves the esterification of cyclohexanecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can facilitate the direct introduction of the ester group into the cyclohexane ring, providing a more sustainable and scalable method for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanecarboxylic acid, 1,3-dimethyl-, methyl ester, (1R,3R)-rel- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methyl groups on the cyclohexane ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of cyclohexanemethanol.
Substitution: Formation of various substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
Cyclohexanecarboxylic acid, 1,3-dimethyl-, methyl ester, (1R,3R)-rel- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Cyclohexanecarboxylic acid, 1,3-dimethyl-, methyl ester, (1R,3R)-rel- involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological pathways. The methyl groups on the cyclohexane ring may influence the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanecarboxylic acid, methyl ester: Lacks the additional methyl groups, resulting in different chemical properties and reactivity.
Cyclohexanecarboxylic acid, 1,2-dimethyl-, methyl ester: Similar structure but with methyl groups at different positions, leading to variations in steric effects and reactivity.
Uniqueness
Cyclohexanecarboxylic acid, 1,3-dimethyl-, methyl ester, (1R,3R)-rel- is unique due to the specific positioning of the methyl groups, which can significantly impact its chemical behavior and interactions
Propiedades
Número CAS |
38864-04-9 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
methyl (1R,3R)-1,3-dimethylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H18O2/c1-8-5-4-6-10(2,7-8)9(11)12-3/h8H,4-7H2,1-3H3/t8-,10-/m1/s1 |
Clave InChI |
NOUTXABQGMIWME-PSASIEDQSA-N |
SMILES isomérico |
C[C@@H]1CCC[C@@](C1)(C)C(=O)OC |
SMILES canónico |
CC1CCCC(C1)(C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


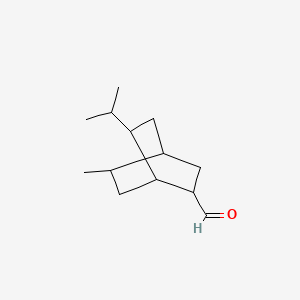
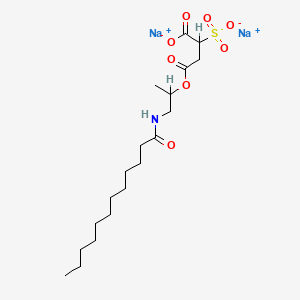
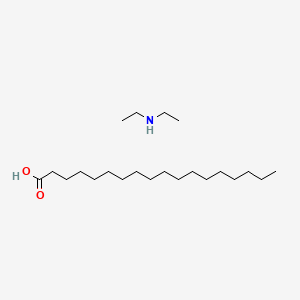

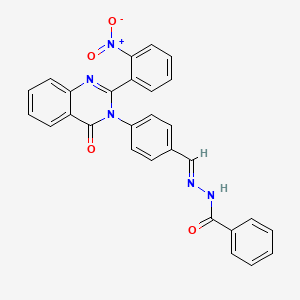
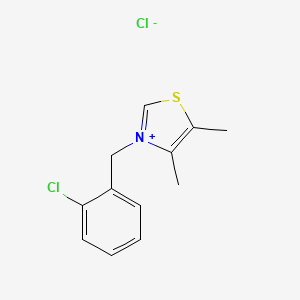
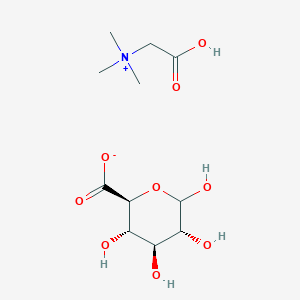
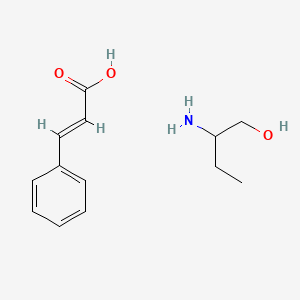
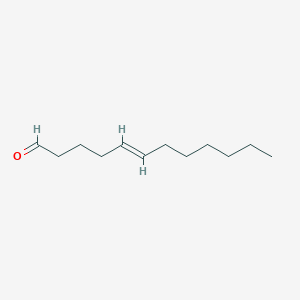

![3-[[4-[(6-Nitrobenzothiazol-2-YL)azo]phenyl]amino]propiononitrile](/img/structure/B12677358.png)
![Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate]](/img/structure/B12677366.png)
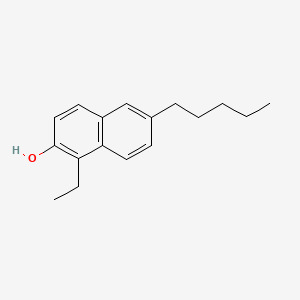
![4-Isocyanato-2-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane](/img/structure/B12677376.png)
